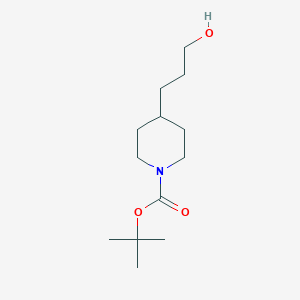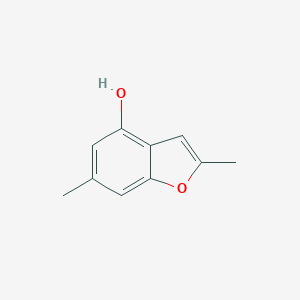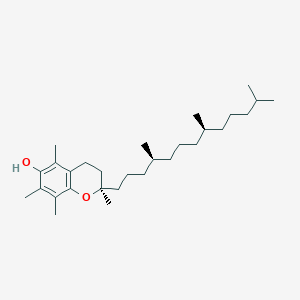
Trifluorométhanesulfonate de 6-bromo-2-naphtyle
Vue d'ensemble
Description
6-Bromo-2-naphthyl Trifluoromethanesulfonate (6-Br-2-NTFMS) is an organosulfonate salt that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since been utilized in a variety of studies. 6-Br-2-NTFMS is a versatile compound, with applications in organic synthesis, drug discovery, and biochemistry. It has been used to synthesize a variety of compounds, and has been demonstrated to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthèse organique
Trifluorométhanesulfonate de 6-bromo-2-naphtyle: est un réactif précieux en synthèse organique. Il agit comme un bloc de construction polyvalent pour la construction de molécules organiques complexes en raison de sa réactivité et de sa stabilité. Son groupe triflate est particulièrement utile pour les réactions de substitution nucléophile, permettant l'introduction de divers groupes fonctionnels dans le système cyclique naphtyle .
Chimie médicinale
En chimie médicinale, ce composé trouve des applications dans la synthèse de produits pharmaceutiques. L'atome de brome sur le cycle naphtyle peut subir une fonctionnalisation supplémentaire, permettant la création de nouveaux candidats médicaments avec une activité biologique potentielle .
Science des matériaux
La structure unique du composé le rend adapté au développement de nouveaux matériaux. Son incorporation dans des polymères ou des systèmes de petites molécules peut conduire à des matériaux avec des propriétés optiques ou électroniques nouvelles, qui sont précieuses dans le domaine de la science des matériaux .
Chimie analytique
This compound: peut être utilisé comme composé standard ou de référence dans diverses techniques analytiques, telles que la chromatographie ou la spectrométrie de masse, en raison de sa structure et de ses propriétés bien définies .
Science environnementale
Les chercheurs peuvent utiliser ce composé pour étudier les processus de dégradation et le comportement environnemental de composés organiques similaires. Sa stabilité dans différentes conditions peut fournir des informations sur la persistance et la dégradation des polluants organiques .
Biochimie
En biochimie, le composé peut être utilisé pour modifier les biomolécules, telles que les protéines ou les acides nucléiques, afin de sonder leur structure et leur fonction. Le groupe triflate, en particulier, peut être une poignée réactive pour les techniques de bioconjugaison .
Chimie physique
Les propriétés physiques du This compound, telles que son point de fusion et sa solubilité, en font un sujet intéressant pour des études en chimie physique, où les chercheurs peuvent explorer les interactions intermoléculaires et le comportement des phases .
Applications industrielles
À l'échelle industrielle, ce composé peut servir d'intermédiaire dans la synthèse de colorants, de pigments ou d'autres produits chimiques qui nécessitent une structure aromatique bromée comme précurseur .
Safety and Hazards
Propriétés
IUPAC Name |
(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRXKFDZXFNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571263 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151600-02-1 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)






![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

